molecular formula C20H19Cl2NO3 B2394333 [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1038098-09-7

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2394333
CAS No.: 1038098-09-7
M. Wt: 392.28
InChI Key: XTEYYWUBVJGZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a cyclohexylphenyl group attached to a dichloropyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This method is favored due to its mild reaction conditions and high functional group tolerance .

  • Step 1: Preparation of 3,6-Dichloropyridine-2-carboxylic Acid

    • React 3,6-dichloropyridine with carbon dioxide in the presence of a base to form 3,6-dichloropyridine-2-carboxylic acid.
  • Step 2: Formation of the Ester

    • Esterify 3,6-dichloropyridine-2-carboxylic acid with 2-(4-cyclohexylphenyl)-2-oxoethanol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylphenyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexylphenyl ketones or carboxylic acids.

    Reduction: Formation of 2-(4-cyclohexylphenyl)-2-hydroxyethyl derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate lies in its combination of a cyclohexylphenyl group with a dichloropyridine moiety. This structure imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features suggest that it may interact with various biological targets, making it a candidate for further investigation in drug development and other therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

The molecular formula is C20H19Cl2NO3C_{20}H_{19}Cl_2NO_3, and its InChI Key is XTEYYWUBVJGZFZ-UHFFFAOYSA-N. The presence of both cyclohexyl and dichloropyridine moieties contributes to its lipophilicity and potential for diverse interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may modulate enzyme activity or alter receptor signaling pathways, leading to various pharmacological effects. The exact mechanism remains to be fully elucidated, but preliminary studies suggest it may inhibit certain enzymatic activities, potentially affecting metabolic pathways.

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Comparison of Biological Activities

Compound NameTargetActivityReference
4-MethylumbelliferoneSqualene synthaseIC50 = 15 nM
3,5-DichloropyridineVarious enzymesEnzyme inhibition
PentachloropyridineNucleophilesIncreased reactivity

Case Studies

  • Synthesis and Activity : A study examining the synthesis of various pyridine derivatives highlighted the potential of compounds like this compound as intermediates in pharmaceutical development. These derivatives demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting that similar mechanisms could be explored for this compound.
  • In Vivo Studies : Research involving related compounds has shown that modifications in the pyridine ring can lead to enhanced biological activity. For instance, studies on dichlorinated pyridine derivatives indicated their potential as anti-inflammatory agents through modulation of cytokine production in cellular models.

Properties

IUPAC Name

[2-(4-cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO3/c21-16-10-11-18(22)23-19(16)20(25)26-12-17(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-11,13H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYYWUBVJGZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.